molecular formula C7H12N4O2 B13558998 Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13558998
M. Wt: 184.20 g/mol
InChI Key: BWZNXCXYUQSOGS-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 5-amino-1H-1,2,4-triazole-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the compound can yield various reduced forms, such as hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity compared to other triazole derivatives. This makes it a valuable compound for specific applications where these properties are desirable.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

tert-butyl 3-amino-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C7H12N4O2/c1-7(2,3)13-5(12)4-9-6(8)11-10-4/h1-3H3,(H3,8,9,10,11)

InChI Key

BWZNXCXYUQSOGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=NN1)N

Origin of Product

United States

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